molecular formula C14H11ClN2O2 B2660171 2-chloro-3-oxo-3-phenyl-N-pyridin-3-ylpropanamide CAS No. 300676-12-4

2-chloro-3-oxo-3-phenyl-N-pyridin-3-ylpropanamide

Cat. No.: B2660171
CAS No.: 300676-12-4
M. Wt: 274.7
InChI Key: MPVKZBIYTCUWTJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-chloro-3-oxo-3-phenyl-N-pyridin-3-ylpropanamide typically involves the reaction of 3-phenylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-aminopyridine in the presence of a base such as triethylamine to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-chloro-3-oxo-3-phenyl-N-pyridin-3-ylpropanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, triethylamine, sodium borohydride, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-chloro-3-oxo-3-phenyl-N-pyridin-3-ylpropanamide is widely used in scientific research, particularly in the field of proteomics. It serves as a biochemical tool for studying protein interactions and functions . Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents, given its potential biological activities . In the industrial sector, it may be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-chloro-3-oxo-3-phenyl-N-pyridin-3-ylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-chloro-3-oxo-3-phenyl-N-pyridin-3-ylpropanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-3-oxo-3-phenyl-N-pyridin-3-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2/c15-12(13(18)10-5-2-1-3-6-10)14(19)17-11-7-4-8-16-9-11/h1-9,12H,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVKZBIYTCUWTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C(=O)NC2=CN=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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